

Application Notes and Protocols for Ono-AE1-329 in Neuroprotection Assays

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Compound of Interest

Compound Name: Ono-AE1-329

Cat. No.: B1677325

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Introduction

Ono-AE1-329 is a potent and selective agonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The activation of the EP4 receptor has been demonstrated to confer significant neuroprotective effects in a variety of preclinical models of neurological disorders. This document provides detailed application notes and protocols for utilizing **Ono-AE1-329** in both in vivo and in vitro neuroprotection assays. The methodologies described herein are based on published research and are intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.

The neuroprotective effects of **Ono-AE1-329** are primarily mediated through the activation of the Gas-coupled EP4 receptor, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that promote neuronal survival and inhibit apoptotic pathways.^{[1][2]}

Data Presentation

The following tables summarize quantitative data from key neuroprotection studies involving **Ono-AE1-329**.

Table 1: In Vivo Neuroprotective Efficacy of **Ono-AE1-329**

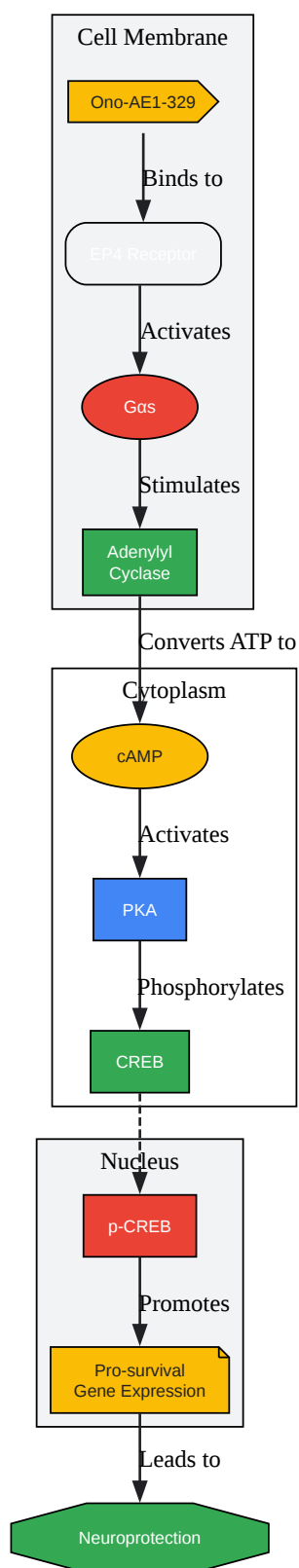
Model	Species	Treatment Protocol	Key Findings	Reference
NMDA-Induced Excitotoxicity	Mouse	0.1, 1, and 10 nmol Ono-AE1-329 (i.c.v.) 20 min prior to intrastriatal NMDA injection	Dose-dependent reduction in lesion volume; >32% protection at 10 nmol.	[3] [4]
MPTP-Induced Parkinsonism	Mouse	0.1 mg/kg Ono-AE1-329 (s.c.) daily for 6 days post-MPTP treatment	Rescued dopaminergic neurons in the substantia nigra pars compacta.	[5]
Cerebral Ischemia (MCAo)	Mouse	0.3 mg/kg Ono-AE1-329 (s.c.) at 2 and 8 hours post-MCAo	50.8% reduction in hemispheric infarct size and improved behavioral scores.	[6]

Table 2: In Vitro & Ex Vivo Neuroprotective Efficacy of **Ono-AE1-329**

Model	System	Treatment Protocol	Key Findings	Reference
Oxygen-Glucose Deprivation (OGD)	Primary Cortical Neurons	Dose-dependent application of Ono-AE1-329 during OGD	Rescued neurons from OGD-induced cell death.	[6]
NMDA-Induced Excitotoxicity	Organotypic Hippocampal Slices	0.1-100 nM Ono-AE1-329 during NMDA exposure	Dose-dependent rescue of CA1 neurons.	[1][6]
Oxygen-Glucose Deprivation (OGD)	Organotypic Hippocampal Slices	10-100 nM Ono-AE1-329 during OGD	Dose-dependent rescue of CA1 neurons.	[1][6]

Signaling Pathways and Experimental Workflows

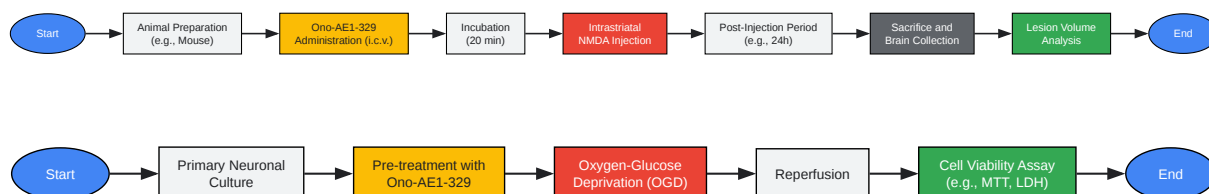
Signaling Pathway of Ono-AE1-329-Mediated Neuroprotection



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Caption: **Ono-AE1-329** activates the EP4 receptor, initiating a cAMP/PKA signaling cascade.

Experimental Workflow for In Vivo NMDA-Induced Excitotoxicity Assay



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